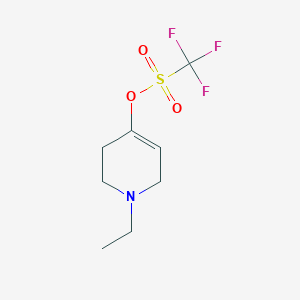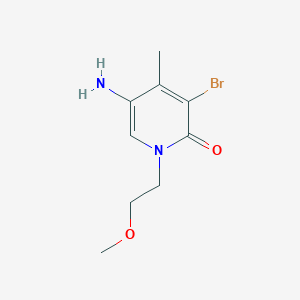![molecular formula C9H17N B13070743 6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
6-Azaspiro[3.6]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[3.6]decane is a spirocyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the 6-azaspiro[4.5]decane skeleton . Additionally, radical cyclization reactions, such as those promoted by amidyl radicals, have been employed to synthesize similar spirocyclic systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of scalable reaction conditions and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[3.6]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzymatic activities. These interactions can modulate various physiological processes, making the compound a potential lead for drug development .
Vergleich Mit ähnlichen Verbindungen
6-Azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
1-Oxa-6-azaspiro[4.5]decane:
Uniqueness: 6-Azaspiro[3.6]decane is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
6-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-7-10-8-9(4-1)5-3-6-9/h10H,1-8H2 |
InChI-Schlüssel |
BLGBRNWHHKDLGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC2(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


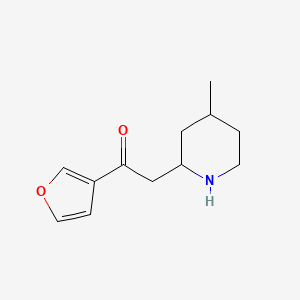
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
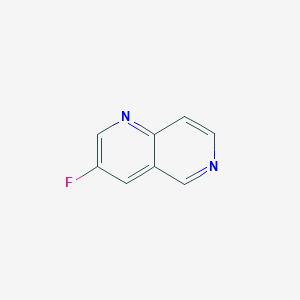
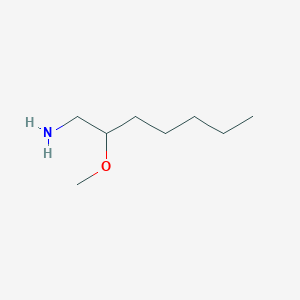
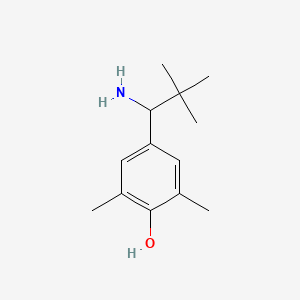
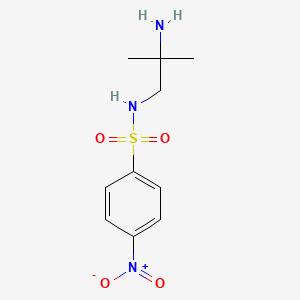
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
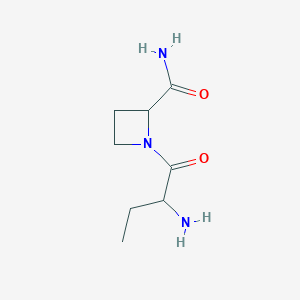
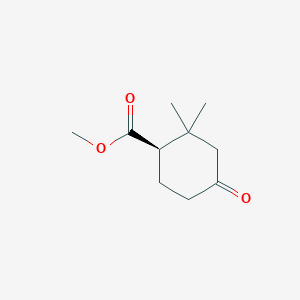
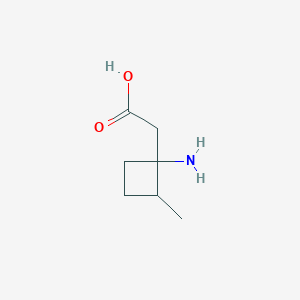
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)

